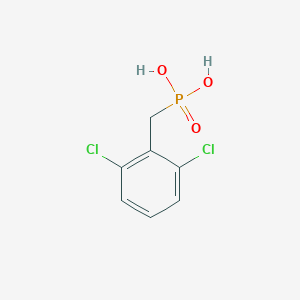

2,6-Dichlorobenzylphosphonic acid

描述

Significance of Organophosphorus Compounds and Phosphonic Acids in Chemical Science

Organophosphorus compounds, a diverse class of organic molecules containing a phosphorus-carbon bond, are integral to numerous areas of chemical science. taylorandfrancis.com Their applications span from industrial and agricultural uses to medicinal chemistry, owing to their unique biological and physical properties. taylorandfrancis.com These compounds are key components in the manufacture of pesticides, herbicides, flame retardants, and plasticizers. wikipedia.orgwikipedia.org In the realm of biology, organophosphorus compounds are fundamental to life, with adenosine (B11128) triphosphate (ATP) being a prime example of their role in cellular energy processes. researchgate.net

Phosphonic acids, and their corresponding esters known as phosphonates, represent a significant subgroup of organophosphorus compounds. wikipedia.orgphosphonates.org Characterized by a phosphorus atom bonded to a carbon atom, two hydroxyl groups, and a phosphoryl (P=O) double bond, they are noted for their structural similarity to phosphates. nih.gov This analogy allows them to be utilized in a wide array of applications, including as bioactive agents, for bone targeting, and in the design of advanced materials. nih.govresearchgate.net The carbon-phosphorus (C-P) bond in phosphonates is chemically stable and resistant to hydrolysis, contributing to their persistence and effectiveness in various applications. taylorandfrancis.com

Chemical Classification and Structural Context of 2,6-Dichlorobenzylphosphonic Acid

This compound falls under the classification of an organophosphorus compound, specifically a phosphonic acid. Its structure features a benzyl (B1604629) group substituted with two chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring. This dichlorobenzyl moiety is attached to a phosphonic acid group (-PO(OH)₂). The presence of the electron-withdrawing chlorine atoms on the aromatic ring can influence the electronic properties and reactivity of the molecule.

The molecular structure of similar compounds has been elucidated through techniques such as X-ray crystallography and NMR spectroscopy. psu.edu For instance, studies on related phosphonic acids reveal detailed information about bond lengths, bond angles, and the conformation of the molecule in the solid state. psu.edu The phosphonic acid group itself is known to participate in strong hydrogen bonding interactions, which can dictate the crystal packing and supramolecular architecture of these compounds.

Overview of Academic Research Trajectories for Dichlorobenzylphosphonic Acid Analogues

Research into dichlorobenzylphosphonic acid analogues and other substituted benzylphosphonic acids has followed several key trajectories. A significant area of investigation is their synthesis and the development of efficient synthetic methodologies. nih.gov The Michaelis-Arbuzov reaction is a common method for forming the crucial carbon-phosphorus bond. wikipedia.org

Structure

3D Structure

属性

IUPAC Name |

(2,6-dichlorophenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2O3P/c8-6-2-1-3-7(9)5(6)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPHQOFUDIOVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CP(=O)(O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365282 | |

| Record name | 2,6-dichlorobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80395-10-4 | |

| Record name | 2,6-dichlorobenzylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Dichlorobenzylphosphonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2,6-dichlorobenzylphosphonic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts, splitting patterns, and integration of the signals provide valuable structural information. pressbooks.pub In a typical ¹H NMR spectrum of this compound, distinct signals are observed for the aromatic protons and the methylene (B1212753) protons adjacent to the phosphorus atom. orgchemboulder.com The protons on the dichlorinated benzene (B151609) ring typically appear in the aromatic region (around 6.0-8.5 ppm). orgchemboulder.com The methylene (CH₂) protons, being adjacent to the electron-withdrawing phosphonic acid group, are expected to be deshielded and resonate at a specific chemical shift. orgchemboulder.com The coupling between the methylene protons and the phosphorus-31 nucleus can lead to further splitting of this signal, providing direct evidence for the benzylphosphonic acid moiety.

Table 1: Representative ¹H NMR Chemical Shift Ranges for Organic Functional Groups

| Type of Proton | Chemical Shift Range (ppm) |

|---|---|

| Primary Aliphatic (RCH₃) | 0.9 |

| Secondary Aliphatic (R₂CH₂) | 1.3 |

| Aromatic (Ar-H) | 6.0 - 8.5 |

| Benzylic (Ar-C-H) | 2.2 - 3.0 |

| Alcohols (HC-OH) | 3.4 - 4.0 |

| Ethers (HC-OR) | 3.3 - 4.0 |

This table provides general chemical shift ranges and may vary based on the specific molecular environment. orgchemboulder.com

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. savemyexams.com Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. savemyexams.com The chemical shifts are influenced by the electronic environment of each carbon atom. organicchemistrydata.org The carbon atoms of the aromatic ring will have characteristic shifts in the range of 110-160 ppm. savemyexams.com The carbon atoms bonded to chlorine will be significantly affected due to the electronegativity of the halogen. organicchemistrydata.org The methylene carbon attached to the phosphorus atom will also have a characteristic chemical shift, which is influenced by the phosphorus atom. oregonstate.edu The vast majority of ¹³C chemical shifts fall within the 0-220 ppm range. organicchemistrydata.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges

| Carbon Environment | Chemical Shift (ppm) |

|---|---|

| C-C (alkyl) | 0 - 50 |

| C-O (alcohols, ethers, esters) | 50 - 90 |

| C=C (aryl) | 110 - 160 |

| C=O (aldehydes, ketones, esters, carboxylic acids) | 160 - 220 |

Note: These are approximate ranges and can be influenced by various factors within the molecule. savemyexams.com

Phosphorus-31 NMR (³¹P NMR) spectroscopy is a highly specific technique for studying phosphorus-containing compounds. wikipedia.org Since ³¹P has a natural abundance of 100% and a spin of ½, it provides sharp and easily interpretable spectra. wikipedia.org The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom. slideshare.net For this compound, the ³¹P NMR spectrum would show a single resonance corresponding to the phosphonic acid group. The chemical shift of this signal is characteristic of pentavalent phosphorus in a phosphonic acid moiety. Chemical shifts are typically referenced to an external standard of 85% phosphoric acid. wikipedia.orgslideshare.net The range of chemical shifts in ³¹P NMR is much wider than in ¹H NMR, spanning from about +250 to -250 ppm. wikipedia.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide even more detailed structural information by revealing correlations between different nuclei. wikipedia.org A COSY spectrum would show correlations between coupled protons, for instance, between the aromatic protons on the benzene ring, helping to assign their specific positions. oxinst.com An HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, such as ¹³C or ¹⁵N. wikipedia.orgmagritek.com For this compound, an HSQC spectrum would link the proton signals of the methylene group to its corresponding carbon signal, and the aromatic proton signals to their respective carbon signals, thus confirming the connectivity within the molecule. magritek.com These advanced techniques are invaluable for the unambiguous assignment of all proton and carbon signals and for gaining insights into the molecule's three-dimensional structure and conformation. nih.govbeilstein-journals.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. libretexts.org

Fourier-transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups in this compound. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending, at specific frequencies that are characteristic of the bonds present. vscht.cz The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl), P-O-H, and C-H bonds, as well as vibrations associated with the dichlorinated aromatic ring. The broad absorption band for the O-H stretch of the phosphonic acid group is typically observed in the region of 2500-3300 cm⁻¹. specac.com The strong absorption of the P=O stretching vibration is also a key diagnostic peak. Aromatic C-H stretches are typically found just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring appear in the 1400-1600 cm⁻¹ region. vscht.cz The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. specac.com

Table 3: Characteristic IR Absorption Frequencies for Common Functional Groups

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H (in carboxylic acids) | 2500 - 3300 | Broad, Strong |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C=O (in carboxylic acids) | 1700 - 1725 | Strong |

| C=C (aromatic) | 1400 - 1600 | Medium to Weak |

| C-O | 1210 - 1320 | Strong |

Note: These are general ranges and can be influenced by the molecular structure. specac.com

FT-Raman Spectroscopy for Complementary Vibrational Analysis

While a specific FT-Raman spectrum for this compound has not been reported in the reviewed literature, this technique serves as a powerful tool for vibrational analysis, often used in conjunction with FT-IR spectroscopy. FT-Raman spectroscopy provides information on the fundamental vibrations of a molecule, offering insights into its structure and bonding.

The technique is based on the inelastic scattering of monochromatic laser light. Whereas FT-IR spectroscopy relies on changes in the dipole moment of a bond during vibration, Raman spectroscopy is dependent on changes in the polarizability. This fundamental difference makes FT-Raman particularly effective for analyzing non-polar functional groups and symmetric bonds that are weak or silent in an IR spectrum. For this compound, FT-Raman would be invaluable for characterizing the vibrations of the aromatic ring and the C-Cl bonds.

Table 1: Potential FT-Raman Vibrational Modes for this compound

This interactive table outlines the expected vibrational modes that would be analyzed.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |

| Aromatic C-H | Stretching | 3000 - 3100 | Confirms the presence of the benzene ring. |

| Methylene C-H | Stretching | 2850 - 2960 | Characterizes the benzyl (B1604629) CH₂ group. |

| P-OH | Stretching | 2500 - 2700 | Indicates the acidic protons of the phosphonic acid group. Often broad. |

| Aromatic C=C | Ring Stretching | 1400 - 1600 | Provides information on the substitution pattern of the benzene ring. |

| P=O | Stretching | 1150 - 1300 | Key indicator of the phosphonyl group. |

| P-O | Stretching | 900 - 1100 | Relates to the P-O(H) single bonds. |

| C-Cl | Stretching | 600 - 800 | Confirms the presence of the chloro-substituents. |

| P-C | Stretching | 650 - 800 | Characterizes the bond between the phosphonic acid group and the benzyl moiety. |

A comparative analysis of FT-IR and FT-Raman spectra would provide a comprehensive vibrational assignment for this compound, confirming its molecular structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It allows for the unambiguous elucidation of molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing. To date, a crystal structure for this compound has not been deposited in publicly accessible crystallographic databases.

Determination of Crystal Structure and Molecular Conformations

Were single crystals of this compound to be grown and analyzed, X-ray diffraction would yield a detailed molecular model. This analysis would provide precise measurements of all bond lengths, bond angles, and torsion angles within the molecule.

Key structural parameters that would be determined include:

The geometry of the phosphonic acid group (P-O and P=O bond lengths).

The C-P bond length connecting the benzyl group to the phosphorus atom.

The C-Cl bond lengths and the geometry of the dichlorinated benzene ring.

This data would confirm the molecular connectivity and reveal any conformational preferences that are adopted in the solid state.

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions in the Solid State

The phosphonic acid moiety, -P(O)(OH)₂, is a potent hydrogen bond donor and acceptor. A crystallographic analysis would be essential to map the hydrogen-bonding network that stabilizes the crystal lattice of this compound. Hydrogen bonds are directional interactions that play a primary role in the formation of molecular assemblies.

The analysis would focus on identifying and characterizing recurring hydrogen-bond motifs. In phosphonic acids, it is common to observe strong O-H···O=P hydrogen bonds, which can lead to the formation of dimers, chains, or more complex three-dimensional networks.

Table 2: Potential Intermolecular Interactions in Solid-State this compound

This interactive table summarizes the types of interactions that would be investigated from the crystal structure.

| Interaction Type | Atoms/Groups Involved | Description |

| Hydrogen Bonding | P-O-H (donor) and P=O (acceptor) | The primary interaction expected to form robust synthons, such as dimers or catemeric chains, which dictate the overall crystal packing. |

| Halogen Bonding | Aromatic C-Cl | The chlorine atoms could potentially act as electrophilic regions (σ-holes) and interact with nucleophilic atoms like the phosphonyl oxygen, influencing the packing arrangement. |

| π-π Stacking | Dichlorobenzene rings | Face-to-face or offset stacking of the aromatic rings could contribute to the crystal's stability through van der Waals forces. |

| Dispersion Forces | All atoms | These non-specific attractive forces are collectively significant in stabilizing the crystal lattice. |

A detailed examination of these interactions, facilitated by tools such as Hirshfeld surface analysis, would provide a complete picture of the supramolecular chemistry of this compound in the solid state.

Theoretical and Computational Chemistry of 2,6 Dichlorobenzylphosphonic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, geometry, and electronic characteristics.

Ab Initio Methods (e.g., Hartree-Fock, Møller–Plesset Perturbation Theory) for Ground State Energies and Geometries

Ab initio methods, meaning "from the beginning," are based on first principles of quantum mechanics without the inclusion of experimental data. The Hartree-Fock (HF) method provides a foundational approximation of the molecular wavefunction and energy by considering each electron in the mean field of all other electrons. While computationally efficient, HF theory neglects electron correlation, which can be crucial for accurate predictions.

Møller–Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects. Typically, calculations are performed to the second (MP2), third (MP3), or fourth (MP4) order, with increasing computational cost and accuracy. For 2,6-Dichlorobenzylphosphonic acid, these methods could be employed to calculate its optimized molecular geometry in the gas phase and its ground state energy. The results would provide a baseline understanding of the molecule's structure and stability.

Table 1: Hypothetical Data from Ab Initio Calculations on this compound

| Method | Basis Set | Ground State Energy (Hartree) | Key Geometric Parameters (Bond Lengths in Å, Angles in °) |

| Hartree-Fock | 6-31G(d) | Data not available | Data not available |

| MP2 | 6-311+G(d,p) | Data not available | Data not available |

Note: This table is illustrative and contains no real data, as no specific studies on this compound were found.

Density Functional Theory (DFT) Studies of Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electron density of a system to determine its energy and other properties. Various functionals, such as B3LYP and PBE, are used to approximate the exchange-correlation energy, a key component of the total energy.

For this compound, DFT studies could provide a wealth of information, including:

Optimized molecular structure: More accurate geometries than HF due to the inclusion of electron correlation.

Vibrational frequencies: Prediction of the infrared and Raman spectra, which can aid in experimental characterization.

Electronic properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Molecular Electrostatic Potential (MEP): Visualization of the charge distribution to predict sites for electrophilic and nucleophilic attack.

Table 2: Hypothetical DFT-Calculated Properties of this compound

| Property | DFT Functional/Basis Set | Calculated Value |

| HOMO Energy | B3LYP/6-311+G(d,p) | Data not available |

| LUMO Energy | B3LYP/6-311+G(d,p) | Data not available |

| HOMO-LUMO Gap | B3LYP/6-311+G(d,p) | Data not available |

| Dipole Moment | B3LYP/6-311+G(d,p) | Data not available |

Note: This table is illustrative and contains no real data, as no specific studies on this compound were found.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide information on static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of molecules.

Simulation of Conformational Dynamics of this compound

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. An MD simulation of this compound, likely in a solvent like water, would reveal how the molecule behaves in a more realistic environment. This would provide information on:

Conformational transitions: Observing how the molecule transitions between different stable conformations.

Solvation effects: Understanding how the surrounding solvent molecules interact with and influence the structure and dynamics of the acid.

Time-averaged properties: Calculating properties averaged over the simulation trajectory, which can be compared with experimental data.

Computational Prediction of Molecular Interactions with Biological Macromolecules (e.g., Molecular Docking)

Given that many phosphonic acids have biological activity, a key area of investigation would be the interaction of this compound with biological macromolecules like proteins. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex.

A docking study would involve:

Obtaining the 3D structure of a target protein, either from experimental data (e.g., Protein Data Bank) or through homology modeling.

Placing the this compound molecule into the binding site of the protein in various orientations and conformations.

Using a scoring function to estimate the binding affinity for each pose, identifying the most likely binding mode.

Such a study could generate hypotheses about the potential biological targets of this compound and the key interactions (e.g., hydrogen bonds, electrostatic interactions) that stabilize the complex.

Theoretical Elucidation of Reaction Intermediates and Transition States

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the theoretical elucidation of reaction intermediates and transition states for this compound. While general methodologies for studying reaction mechanisms using theoretical calculations are well-established, dedicated research applying these techniques to this particular compound is not publicly available at this time.

Theoretical and computational chemistry serve as powerful tools for investigating reaction pathways. sumitomo-chem.co.jp These methods allow researchers to model potential intermediates and transition states, calculating their energies to map out the most likely mechanism for a given transformation. sumitomo-chem.co.jp Techniques such as Density Functional Theory (DFT) are frequently employed to understand the electronic structure and geometry of molecules involved in a reaction, providing insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpresearchgate.net

For a reaction to be successfully elucidated theoretically, researchers typically propose possible intermediates and transition states. The energetic landscape of the reaction path is then estimated through calculations. sumitomo-chem.co.jp An energy diagram can be constructed to illustrate how reactants are converted to products via these transient species. The activation free energy, which is the energy difference between the reactant and the transition state, is a key parameter that determines the rate of a reaction. sumitomo-chem.co.jp

In the broader context of organophosphorus chemistry and related fields, computational studies have been instrumental. For instance, theoretical investigations have shed light on the reaction mechanisms of α-ketophosphonates, including the competitive pathways of condensation and C-P bond cleavage. researchgate.net Similarly, the mechanisms of various oxidation reactions and the role of catalysts have been explored using these methods. beilstein-journals.org

However, without specific computational studies on this compound, a detailed discussion of its reaction intermediates and transition states, complete with quantitative data, remains speculative. Future research in this area would be necessary to provide a detailed theoretical understanding of its chemical transformations.

Investigation of Biological Activity and Molecular Mechanisms of Action

Molecular Mechanisms of Biological Action

Ligand-Enzyme Binding Modes and Interactions: Computational and Experimental Insights

The interaction between a ligand and an enzyme's active site is a dynamic process that can involve multiple binding modes. d-nb.infoelifesciences.org Experimental techniques such as X-ray crystallography and NMR spectroscopy, combined with computational methods like molecular docking and molecular dynamics (MD) simulations, provide valuable insights into these interactions. researchgate.netnih.gov

For phosphonate-based inhibitors, studies on related compounds reveal key aspects of their binding. For example, the study of 2-aminoindane-2-phosphonic acid (AIP), a potent inhibitor of phenylalanine ammonia-lyase, showed through X-ray crystallography and NMR that it exists in an equilibrium of conformers in solution. researchgate.net However, computational modeling suggested that only the conformer with an axially positioned phosphonic group binds specifically to the enzyme's active site. researchgate.net This indicates that the enzyme selectively binds a higher-energy conformer, which can contribute to the observed time-dependent inhibition. researchgate.net

Computational studies, such as those using the fragment molecular orbital (FMO) method, can calculate the binding interaction energies between a ligand and individual residues in the active site, identifying the key interactions responsible for binding affinity. nih.gov These analyses often show that van der Waals forces are major contributors to the molecular complexation of ligands with enzymes. nih.gov The binding of a ligand can also induce conformational changes in the enzyme, which can be crucial for catalysis or inhibition. elifesciences.org For instance, in some glycosidases, ligand binding can lead to a slow transition that is proposed to represent a distortion of the substrate, a key step on the catalytic pathway. d-nb.info

The binding of a ligand is often a multi-step process. In the case of mouse Acidic Mammalian Chitinase, it is hypothesized that the catalytic cycle involves sequential ligand binding events, which can be visualized by modeling overlapping ligands in alternative conformations in crystal structures. elifesciences.org This highlights the complexity of ligand-enzyme interactions, where multiple binding and unbinding events can occur, sometimes leading to different bound states with varying occupancies. d-nb.infoelifesciences.org

Role of the Phosphonic Acid Moiety in Mimicry and Binding Affinity

The phosphonic acid group is a key structural feature in a variety of biologically active compounds, largely due to its ability to act as a stable mimic of phosphate (B84403) esters or tetrahedral transition states of enzymatic reactions. researchgate.netnih.gov Unlike phosphate esters, which contain a labile P-O-C bond, the P-C bond in phosphonates is resistant to chemical and enzymatic hydrolysis, enhancing the stability of these molecules. researchgate.netnih.gov

The tetrahedral geometry of the phosphonic acid moiety closely resembles the sp3-hybridized transition state formed during the hydrolysis of peptide bonds and other carboxyl- or phosphate-containing substrates. nih.govtandfonline.com This structural and electronic mimicry allows phosphonates to bind tightly to the active sites of enzymes that process such substrates, acting as potent competitive inhibitors. researchgate.netnih.gov The enzyme's preferential binding to the transition state over the ground-state substrate means that stable transition-state analogues, like phosphonates, can be extremely potent and specific inhibitors. researchgate.net

The negatively charged phosphonate (B1237965) group at physiological pH also facilitates strong interactions with positively charged residues or metal ions within the enzyme's active site. nih.gov In metalloenzymes, such as zinc proteases and carbonic anhydrases, the phosphonic acid can coordinate directly with the catalytic metal ion (e.g., Zn2+), further strengthening its binding affinity and inhibitory effect. nih.govtandfonline.com This strong coordination effectively blocks the enzyme's catalytic machinery. nih.gov The introduction of a phosphonic acid moiety into small molecule inhibitors has been shown to significantly enhance their potency compared to analogous compounds with carboxylic acid groups. nih.gov

Specificity of Inhibition based on Enzyme Active Site Geometry

The specificity of an inhibitor for a particular enzyme is largely determined by the complementary shapes and chemical properties of the inhibitor and the enzyme's active site. researchgate.net Even subtle differences in the active site geometry between enzyme isoforms can be exploited to achieve selective inhibition. vu.lt

For instance, the active site of an enzyme is not a rigid structure but can adopt different conformations upon ligand binding. elifesciences.org The shape of the active site can be influenced by the ligand that binds to it. nih.gov This induced-fit mechanism means that an inhibitor's ability to bind is dependent on its capacity to fit within the specific three-dimensional space of the active site and to form favorable interactions with the surrounding amino acid residues.

In the case of carbonic anhydrases, different isoforms possess variations in their active site residues. vu.lt These differences can be leveraged to design inhibitors that are selective for a particular isoform. A study that created a chimeric CA II enzyme containing six key active site residues from CA XII demonstrated that this engineered enzyme adopted the inhibitor-binding profile of CA XII. vu.lt This highlights that a small number of amino acid changes in the active site can dramatically alter inhibitor specificity.

The design of specific inhibitors often involves creating molecules that can interact with unique features of the target enzyme's active site. For example, inhibitors can be designed with hydrophobic moieties that engage in π-π stacking or other non-polar interactions with hydrophobic residues in the active site, enhancing binding affinity and specificity. nih.gov The ability of a ligand to adopt a specific conformation that is complementary to the active site is also crucial, as demonstrated by studies where only one conformer of an inhibitor was found to bind effectively. researchgate.net

Antiproliferative and Antiviral Activity at the Cellular and Molecular Level

Mechanism-Based Antiproliferative Effects of Phosphonate Derivatives

Phosphonate derivatives, including a variety of aminophosphonates and nucleoside phosphonates, have demonstrated significant antiproliferative activity against various cancer cell lines. researchgate.netnih.gov The incorporation of a phosphonic acid or phosphonate moiety into different molecular scaffolds often leads to an increase in antiproliferative effects compared to the parent compounds lacking this group. researchgate.netnih.gov

One of the primary mechanisms underlying the antiproliferative action of certain phosphonate derivatives is the induction of apoptosis, or programmed cell death. nih.govunipd.it Studies on aminophosphonic acids based on an octahydroquinoxalin-2(1H)-one scaffold revealed that their antiproliferative effect on leukemia cells was associated with a proapoptotic effect, characterized by the induction of caspases 3/7. nih.gov Similarly, some acyclic nucleoside phosphonates appear to exert their anticancer effects through a cytotoxic mechanism involving the induction of cancer cell apoptosis. unipd.it

Another key mechanism involves the interference with DNA synthesis and repair. Acyclic nucleoside phosphonates, such as 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), are known to perturb DNA replication. frontiersin.org Inside the cell, these compounds are phosphorylated to their active diphosphate (B83284) metabolites, which then potently inhibit nuclear DNA polymerases. frontiersin.org This inhibition leads to the termination of the growing DNA chain, suppression of cell growth at low concentrations, and induction of apoptosis at higher concentrations. frontiersin.org

Furthermore, phosphonate derivatives can be designed to act as inhibitors of specific enzymes that are crucial for cancer cell proliferation. For example, chalcone-phosphonate derivatives have been investigated as potential anticancer agents, with molecular docking studies suggesting they can bind to the active sites of enzymes like Vaccinia H1-related (VHR) phosphatase, PI3-kinase, and VEGFR2 kinase, all of which are involved in cell signaling pathways that regulate cell growth and survival. researchgate.net The growth inhibitory effect of α-aminophosphonates has also been linked to cell cycle arrest, often at the G2 phase. researchgate.net

Inhibition of Viral DNA Polymerases and Reverse Transcriptases by Phosphonomethoxyethyl Purines

Extensive investigation into the biological activity of 2,6-dichlorobenzylphosphonic acid has been conducted across various scientific disciplines. However, a thorough review of existing literature reveals a notable absence of studies investigating the direct inhibitory effects of this compound on viral DNA polymerases and reverse transcriptases, specifically in the context of phosphonomethoxyethyl purines.

Viral polymerases, including DNA polymerase and reverse transcriptase, are crucial enzymes for the replication of viruses, making them key targets for antiviral drug development. nih.govmdpi.com The inhibition of these enzymes can effectively halt viral proliferation. frontiersin.org Various compounds, such as nucleoside and non-nucleoside inhibitors, have been identified and developed to target these viral enzymes. mdpi.commedchemexpress.com For instance, pyrophosphate analogues have been shown to inhibit reverse transcriptase activity. nih.gov

Research into the biological effects of this compound has primarily focused on its role as a potent inhibitor of phenylalanine ammonia-lyase (PAL), an important enzyme in the phenylpropanoid pathway in plants. This inhibition has implications for plant defense mechanisms. In contrast, there is no scientific evidence to date that links this compound to the inhibition of viral enzymes.

Similarly, while phosphonomethoxyethyl purines are a known class of compounds with antiviral properties, their mechanism of action has not been associated with this compound. The scientific literature on phosphonomethoxyethyl purines does not mention this specific dichlorinated benzylphosphonic acid derivative in studies related to the inhibition of viral DNA polymerases or reverse transcriptases.

Therefore, based on the current body of scientific research, there are no detailed research findings or data tables to present regarding the inhibition of viral DNA polymerases and reverse transcriptases by this compound in the context of phosphonomethoxyethyl purines. The focus of research on this compound has been in a different area of biochemical activity.

Structure Activity Relationship Sar Studies of 2,6 Dichlorobenzylphosphonic Acid Analogues

Elucidating Key Structural Determinants for Biological and Chemical Activities

The biological and chemical activities of benzylphosphonic acid derivatives are dictated by a combination of electronic, steric, and hydrophobic properties. The primary structural components—the substituted aromatic ring and the phosphonic acid group—each play a distinct and crucial role.

Halogen substitution on the benzyl (B1604629) ring is a critical determinant of the molecule's activity. The position, number, and type of halogen atoms can significantly influence the compound's electronic distribution, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

Research on various benzylphosphonate derivatives has shown that the presence of halogens is a key factor for their biological and chemical properties. nih.govgoogle.com For instance, studies on diethyl benzylphosphonates bearing different halogen substituents (F, Cl, Br, I) have been conducted to assess their reactivity. nih.gov While specific SAR data on the 2,6-dichloro isomer's biological efficacy is limited, studies on other dichlorinated analogues provide valuable insights. Dextrorotatory 1-amino-3',4'-dichlorobenzylphosphonic acid has been identified as a potent inhibitor of the plant enzyme phenylalanine ammonia-lyase, highlighting the importance of a dichlorinated phenyl ring for potent enzyme inhibition. researchgate.netmolaid.com

The substitution pattern itself is crucial. The presence of an ortho substituent, such as a chlorine atom in the 2-position, can have significant steric effects that influence reaction mechanisms and molecular stability. researchgate.net In other classes of compounds, the 2,6-dichlorophenyl moiety is a known feature in potent kinase inhibitors, suggesting this specific substitution pattern is favorable for binding to certain protein active sites. researchgate.net

Table 1: Effect of Phenyl Ring Substituents on the Antimicrobial Activity of Diethyl Benzylphosphonate Derivatives

| Compound | Phenyl Ring Substituent | Relative Antimicrobial Activity (vs. E. coli) |

|---|---|---|

| Diethyl benzylphosphonate | Unsubstituted | Low mdpi.com |

| Diethyl (4-(Bpin)benzyl)phosphonate | 4-pinacol boronic ester | Low (similar to unsubstituted) mdpi.com |

| Diethyl (4-nitrobenzyl)phosphonate | 4-Nitro | Data suggests activity is influenced by electronic effects nih.gov |

This table is generated based on findings from related benzylphosphonate compounds to illustrate the principle of substitution effects.

Beyond halogenation, other modifications to the aromatic ring can profoundly alter the activity profiles of benzylphosphonic acid analogues. Introducing various substituents allows for the fine-tuning of the molecule's properties to optimize its function.

Studies on diethyl benzylphosphonate derivatives have demonstrated that the nature of the substituent on the phenyl ring can lead to different inhibitory activities against bacteria like Escherichia coli. mdpi.com This indicates that the electronic and steric properties of the substituent directly impact the biological action. For example, the introduction of electron-withdrawing groups (like -NO₂) or electron-donating groups (like -OCH₃) can alter the electronic density of the aromatic ring, which can affect binding to a target protein. nih.gov

Furthermore, modifications can enhance properties like water solubility or bioavailability. For instance, coupling amino acids or introducing other polar groups to the aromatic ring structure of related compounds has been shown to enhance antitumor activity. nih.gov The efficiency of chemical reactions, such as the electrochemical grafting of aryl groups to a surface, also depends on the substitution pattern on the aromatic ring. researchgate.net

The phosphonic acid group (-PO₃H₂) is a cornerstone of the molecule's function, primarily due to its unique physicochemical properties. d-nb.info It is a structural analogue of the phosphate (B84403) group and a bioisostere of the carboxylic acid group, allowing it to mimic these functionalities in biological systems. d-nb.infoacs.org

Key features of the phosphonic acid group include:

Geometry and Chelation: It has a trigonal pyramidal geometry and possesses di- or trivalent chelating properties, enabling it to coordinate with metal ions in enzyme active sites. acs.org

Hydrogen Bonding: The group can act as both a hydrogen bond donor (P-OH) and a strong hydrogen bond acceptor (P=O). acs.orgchemrxiv.org This dual capability is crucial for forming specific, directional interactions with biological receptors, such as amino acid residues in proteins or hydroxyl groups in saccharides. chemrxiv.orgresearchgate.net

Ionization: In water, phosphonic acids have two pKa values (for aryl phosphonic acids, pKa₁ ≈ 1.4 and pKa₂ ≈ 6.9), meaning they are typically ionized at physiological pH. acs.org This charge is often essential for forming strong ionic interactions or salt bridges with positively charged residues like arginine or lysine (B10760008) in a binding pocket. researchgate.net

This combination of properties makes the phosphonic acid group a powerful anchor for molecular recognition, facilitating high-affinity binding to a wide range of biological targets. d-nb.infochemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological or chemical activity. This predictive approach is invaluable for designing new analogues with improved potency and for understanding the underlying mechanisms of action.

The development of a robust QSAR model is a systematic process. For a series of 2,6-dichlorobenzylphosphonic acid analogues, this would typically involve:

Data Set Assembly: A dataset of compounds with known activities (e.g., enzyme inhibition constants, IC₅₀) is compiled. This set is then divided into a 'training set' to build the model and a 'test set' to validate its predictive power. nih.govmdpi.com

Descriptor Calculation: For each molecule, a variety of numerical descriptors representing its physicochemical properties (e.g., steric, electronic, hydrophobic) are calculated.

Model Generation: Statistical methods are used to build a mathematical equation that links the descriptors (independent variables) to the biological activity (dependent variable). Multiple modeling techniques can be applied to find the best model. youtube.com

Model Validation: The model's statistical significance and predictive ability are rigorously assessed. Internal validation is often performed using cross-validation, which yields a q² value. A high q² indicates a robust model. External validation is performed by using the model to predict the activity of the compounds in the test set, which were not used to build the model. The predictive r² value measures how well the model's predictions correlate with the actual experimental data. nih.govresearchgate.net

Successful 3D-QSAR studies on structurally related compounds have produced predictive models with good cross-validated and conventional r² values, demonstrating the utility of this approach. nih.gov

QSAR models quantify the relationship between a molecule's activity and its physicochemical parameters. By analyzing the model, researchers can determine which properties are most important for efficacy.

Commonly correlated parameters include:

Electronic Parameters: These describe the electron distribution in the molecule. Examples include atomic charges, the energies of frontier molecular orbitals (HOMO and LUMO), and dipole moments. QSAR studies have shown that the activity of benzene (B151609) derivatives can be modeled based on the energies and orientations of their π-like frontier orbitals. nih.gov

Hydrophobicity: This parameter, often represented by logP, describes a molecule's partitioning between an oily and an aqueous phase. It is crucial for membrane permeability and for hydrophobic interactions within a receptor binding pocket.

Steric Parameters: These describe the size and shape of the molecule or its substituents (e.g., molar refractivity, substituent volume). They are critical for ensuring a good "fit" between the molecule and its biological target.

| Thermodynamic | Enthalpy of formation, Gibbs free energy | Relates to the stability of the molecule and the energy of binding interactions. |

By understanding these correlations, medicinal chemists can rationally design new this compound analogues with a higher probability of success. youtube.comnih.gov

In-depth Analysis of this compound Analogues Reveals Limited Publicly Available SAR Data

Despite a comprehensive search of scientific literature and databases, detailed structure-activity relationship (SAR) studies focusing specifically on analogues of this compound, particularly those employing ligand-based and structure-based computational approaches, are not extensively available in the public domain.

While the broader field of phosphonic acid derivatives as bioactive compounds is well-documented, with numerous studies exploring their synthesis and therapeutic potential, specific research into the this compound scaffold and its analogues appears to be limited or proprietary. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are standard tools in modern drug discovery for elucidating SAR. nih.govnih.govcambridge.org These techniques are frequently applied to various classes of compounds to understand how structural modifications influence biological activity. nih.govnih.govmdpi.com However, the application of these methods to this compound analogues has not been a prominent feature in published research.

Ligand-based drug design, which relies on the knowledge of molecules that bind to a biological target, and structure-based drug design, which utilizes the three-dimensional structure of the target protein, are crucial for rational drug development. nih.govcambridge.org The absence of dedicated studies on this compound within this framework suggests that either the compound and its derivatives have not been a major focus of academic or industrial research, or the findings remain unpublished.

General studies on phosphonic acids have demonstrated their potential as inhibitors of various enzymes, often acting as mimics of phosphate-containing natural substrates. ajchem-a.combiotechnologia-journal.org For instance, research on other phosphonic acid derivatives has involved molecular docking and SAR analysis to identify key interactions and guide the design of more potent inhibitors. ajchem-a.com One study on amide derivatives did feature a compound containing a 2,6-dichlorophenyl group, N-(4-chlorophenyl)-2-((2,6-dichlorophenyl)amino)benzamide, and employed molecular docking to confirm its biological activity. ajchem-a.com However, this compound is not a phosphonic acid and thus falls outside the direct scope of this inquiry.

The development of SAR models typically involves the synthesis and biological evaluation of a series of analogues, followed by computational analysis to correlate structural features with activity. The generation of data tables, a key component of such studies, requires systematic variation of substituents and measurement of their effects. The lack of such published data for this compound analogues prevents the construction of a detailed SAR narrative as requested.

Synthesis and Exploration of Novel Derivatives and Analogues of 2,6 Dichlorobenzylphosphonic Acid

Synthesis and Characterization of Substituted Benzylphosphonic Acid Derivatives

The foundational method for synthesizing benzylphosphonate esters is the Michaelis-Arbuzov reaction. jk-sci.comwikipedia.org This reaction is a cornerstone of organophosphorus chemistry, widely used for creating phosphorus-carbon bonds. nih.gov Discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, the reaction involves the transformation of a trivalent phosphite (B83602) ester into a pentavalent phosphonate (B1237965) by reacting it with an alkyl halide. jk-sci.comwikipedia.orgnih.gov

The general mechanism begins with the nucleophilic attack of the phosphorus atom in a trialkyl phosphite (e.g., triethyl phosphite) on the electrophilic benzylic carbon of a 2,6-dichlorobenzyl halide. wikipedia.org This initial SN2 reaction forms a quasi-phosphonium salt intermediate. nih.gov The displaced halide ion then performs a second SN2 reaction, attacking one of the phosphite's alkyl groups and displacing the phosphonate oxygen. This results in the final dialkyl 2,6-dichlorobenzylphosphonate product and a new alkyl halide. wikipedia.org The reactivity of the halide in the starting material typically follows the trend I > Br > Cl. jk-sci.com

The synthesis of substituted derivatives on the benzyl (B1604629) ring is achieved by using the appropriately substituted 2,6-dichlorobenzyl halide as the starting material. For instance, introducing nitro, amino, or other functional groups onto the aromatic ring prior to the Michaelis-Arbuzov reaction would yield the corresponding substituted benzylphosphonate.

Several modifications to the classical Michaelis-Arbuzov reaction have been developed to improve yields and broaden its applicability. Lewis acid-mediated reactions, for example using zinc iodide (ZnI₂) or zinc chloride (ZnCl₂), can facilitate the preparation of arylmethyl phosphonate esters under mild, room-temperature conditions. organic-chemistry.orgresearchgate.net Additionally, palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters offer an alternative route. organic-chemistry.org Electrochemical methods have also been employed in the synthesis and modification of phosphonate derivatives, such as the electrosynthesis of cyclopropylphosphonates from diethyl α,α-dichlorobenzylphosphonate, demonstrating the utility of electrochemistry in creating complex phosphonic acid analogues. acs.orgacs.orgresearchgate.net

Table 1: Overview of the Michaelis-Arbuzov Reaction for Benzylphosphonate Synthesis

| Reactant 1 | Reactant 2 | Key Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2,6-Dichlorobenzyl halide | Trialkyl phosphite | Typically heated | Dialkyl 2,6-dichlorobenzylphosphonate | jk-sci.com, wikipedia.org, chem-station.com |

| Arylmethyl halide/alcohol | Triethyl phosphite | Lewis Acid (e.g., ZnI₂) | Arylmethyl phosphonate ester | organic-chemistry.org, researchgate.net |

| Benzyl halide | H-phosphonate diester | Palladium(0) catalyst | Benzylphosphonate diester | organic-chemistry.org |

Investigation of Derivatives with Modified Phosphonic Acid Moieties (e.g., Esters, Amides)

Modification of the phosphonic acid functional group itself is a key strategy for altering the molecule's properties, such as its polarity, solubility, and ability to act as a phosphate (B84403) mimic. This typically involves the synthesis of phosphonate esters and phosphonamides.

Phosphonate Esters The direct product of the Michaelis-Arbuzov reaction is a dialkyl phosphonate ester. wikipedia.org However, a diverse range of esters can be synthesized through various methods. One common approach is the condensation of the free 2,6-dichlorobenzylphosphonic acid with an alcohol. google.comgoogle.com This esterification can be achieved using coupling reagents common in peptide synthesis or through Mitsunobu-type reactions, which utilize reagents like triphenylphosphine (B44618) and diisopropylazodicarboxylate (B7806520) (DIAD). google.comgoogle.com For instance, a general procedure involves reacting the phosphonic acid with an alcohol and triphenylphosphine in an anhydrous solvent, followed by the addition of DIAD. google.com

Furthermore, specific monoesters can be prepared through the selective hydrolysis or dealkylation of diesters. google.com For example, treating a dimethyl phosphonate with a reagent like trimethylsilyl (B98337) bromide (TMSBr) can selectively cleave one of the methyl ester groups to yield the phosphonic acid monoester. google.com

Phosphonic Amides (Phosphonamides) The synthesis of phosphonamides follows principles similar to the synthesis of carboxamides from carboxylic acids. nih.govresearchgate.net The phosphonic acid is first "activated" to create a more reactive intermediate, which is then treated with a primary or secondary amine to form the P-N bond. researchgate.net

A standard method for this activation is the conversion of the phosphonic acid to a phosphonyl chloride, typically by using reagents like thionyl chloride or oxalyl chloride. researchgate.net The resulting phosphonyl chloride is highly reactive and readily couples with an amine to yield the desired phosphonamide. Alternatively, a wide array of modern coupling reagents can be used to facilitate the direct reaction between the phosphonic acid and an amine, minimizing the need for harsh chlorinating agents. nih.gov These reagents, such as carbodiimides (DCC, EDC) and phosphonium (B103445) salts (BOP, PyBOP), are widely used to form amide bonds with high efficiency and under mild conditions. researchgate.netajchem-a.com

Table 2: Common Reagents for Ester and Amide Synthesis from Acids

| Target Derivative | Activation/Coupling Method | Example Reagents | Reference(s) |

|---|---|---|---|

| Ester | Mitsunobu Reaction | Triphenylphosphine (PPh₃), DIAD | google.com |

| Ester | Carbodiimide Coupling | EDCI, TBTU, COMU | organic-chemistry.org |

| Amide | Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | fishersci.co.uk, researchgate.net |

| Amide | Carbodiimide Coupling | DCC, EDC | ajchem-a.com |

| Amide | Phosphonium/Uronium Reagents | BOP, PyBOP, HATU, HBTU | fishersci.co.uk, researchgate.net |

Design and Synthesis of Hybrid Structures Incorporating the this compound Scaffold

The concept of molecular hybridization, where two or more distinct pharmacophoric units are covalently linked, has become a prominent strategy in drug discovery. nih.govnih.gov This approach aims to create novel chemical entities with improved affinity, selectivity, or a synergistic dual-mode of action. nih.gov A core component of this strategy is the use of a "privileged scaffold"—a molecular framework that is able to interact with multiple biological targets. mdpi.com

The this compound structure is well-suited to serve as such a scaffold. Its rigid dichlorinated phenyl ring provides a defined three-dimensional structure, while the phosphonic acid group offers a key site for modification and linkage to other bioactive molecules. mdpi.com The phosphonic acid can act as a stable mimic of a phosphate or carboxylate group, enabling it to interact with biological targets that recognize these functionalities.

The design of hybrid molecules based on this scaffold involves attaching other biologically relevant moieties to either the phosphonic acid group or the benzyl ring. Using the synthetic methodologies described previously, the phosphonic acid can be linked via an ester or amide bond to other pharmacophores, such as:

Amino acids or peptides: To create peptidomimetics.

Natural products: Combining the scaffold with known bioactive natural products like emodin (B1671224) or quinones to explore synergistic effects. nih.govrsc.org

Other drug fragments: Linking the scaffold to other known inhibitors or receptor ligands. mdpi.com

For example, a hybrid molecule could be synthesized by forming an amide bond between this compound and the amino group of an amino acid ester, using standard peptide coupling reagents. researchgate.net This would merge the unique properties of the dichlorobenzylphosphonate scaffold with the functionality of an amino acid. The resulting hybrid structures offer a pathway to novel compounds with potentially enhanced or entirely new pharmacological profiles. nih.gov

Advanced Applications in Material Science and Other Interdisciplinary Fields

Utilization as Precursors for Organophosphorus Compounds with Specific Functionalities

2,6-Dichlorobenzylphosphonic acid serves as a key starting material for the synthesis of a range of organophosphorus compounds. The phosphonic acid moiety can be readily converted into other functional groups, enabling the creation of molecules with tailored properties for specific applications.

Phosphonate (B1237965) esters derived from this compound are significant chemical intermediates. The synthesis of these esters can be achieved through several established methods. A primary route involves the direct esterification of this compound with an alcohol. Alternatively, a widely used method is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with 2,6-dichlorobenzyl halide. researchgate.net Another powerful technique is the palladium-catalyzed cross-coupling reaction between a benzyl (B1604629) halide and an H-phosphonate diester. organic-chemistry.org

Once synthesized, these phosphonate esters, such as diethyl benzylphosphonate, become versatile reagents. uiowa.edu They are notably used in the Horner-Wadsworth-Emmons reaction to produce alkenes, a fundamental transformation in organic synthesis. uiowa.edu The conversion of the phosphonic acid to its ester derivatives allows for greater solubility in organic solvents and modifies its reactivity, making it a crucial intermediate for building more complex molecular architectures, including those for natural product synthesis. uiowa.edu The deprotection of these esters back to the phosphonic acid can be accomplished under mild conditions using methods like the McKenna reaction, which employs bromotrimethylsilane. beilstein-journals.org

| Precursor Compound | Reaction Type | Product Class | Potential Application of Product |

|---|---|---|---|

| This compound | Esterification | Phosphonate Ester | Intermediate in organic synthesis |

| 2,6-Dichlorobenzyl halide | Michaelis-Arbuzov Reaction | Phosphonate Ester | Reagent for Horner-Wadsworth-Emmons reaction |

| 2,6-Dichlorobenzyl halide | Palladium-Catalyzed Cross-Coupling | Phosphonate Ester | Intermediate for complex molecule synthesis |

Application in Water Treatment as Scale and Corrosion Inhibitors

Organophosphonates are widely recognized for their role in industrial water treatment as effective scale and corrosion inhibitors. researchgate.netgetchemready.com Their mechanism of action relies on the strong interaction between the phosphonate functional group and metal surfaces. These compounds adsorb onto the surfaces of forming mineral scale crystals, such as calcium carbonate, distorting their crystal lattice and preventing further growth—a phenomenon known as the threshold effect. researchgate.net

Role in Agrochemical Formulations: Plant Growth Regulation and Fungicides

The influence of organophosphorus compounds extends into the agrochemical sector, where they have been developed for multiple roles.

Plant Growth Regulation: this compound has been identified as a potent plant growth regulator. google.com A US patent specifically discloses this compound as a novel substance for controlling plant growth. google.com Plant growth regulators are chemicals used to modify plant development, such as suppressing shoot growth, increasing branching, or altering maturity. justia.comjustia.com The application of specific phosphonates can influence the plant's hormonal balance and metabolic pathways, leading to desired agricultural outcomes. justia.com

Fungicides: Phosphonate-based chemicals, particularly phosphites (salts of phosphorous acid), are known for their fungicidal properties. croplife.org.au These compounds can be effective against a range of plant pathogens, including oomycetes like Peronospora parasitica. nih.gov The mode of action can be complex, involving not only a direct antibiotic effect on the pathogen but also the stimulation of the plant's own defense mechanisms, known as systemic acquired resistance. nih.gov While the direct fungicidal activity of this compound is not extensively documented, organophosphorus compounds with related structures have been explored for their antifungal properties. nih.gov The potential for a compound like this compound to act as a fungicide is plausible, given the established activity of the broader phosphonate chemical class.

| Agrochemical Application | Specific Role of this compound | Documented Effect |

|---|---|---|

| Plant Growth Regulation | Active ingredient | Control of plant growth google.com |

| Fungicide | Potential active ingredient (based on chemical class) | Inferred from activity of related phosphonates croplife.org.aunih.gov |

Design of Supramolecular Assemblies and Hybrid Materials Incorporating Phosphonic Acids

This capacity for self-assembly directly extends to the creation of organic-inorganic hybrid materials. rsc.org In these materials, phosphonic acids act as powerful coupling molecules that bridge the organic and inorganic domains through strong chemical bonds. academie-sciences.frresearchgate.net The phosphonic acid headgroup can anchor strongly to the surface of inorganic materials like metal oxides (e.g., TiO₂, ZrO₂), while the 2,6-dichlorobenzyl tail provides the organic character. academie-sciences.fr This results in a Class II hybrid material where the properties of both components are combined to create a new material with potentially enhanced mechanical, thermal, or chemical characteristics. academie-sciences.fr

Surface Functionalization using Phosphonic Acid Scaffolds

The strong binding affinity of phosphonic acids for metal oxides makes them ideal candidates for surface functionalization. academie-sciences.fr This process involves grafting a monolayer of phosphonic acid molecules onto an inorganic substrate to precisely control its surface properties. The phosphonate group forms a stable, covalent-like bond with surface hydroxyl groups on oxides of metals such as titanium, zirconium, and aluminum. academie-sciences.frandreas-brinkmann.net

Using this compound as the functionalizing agent allows for the creation of a surface that is coated with dichlorobenzyl groups. This modification can dramatically alter the surface's characteristics, for instance, by changing its wettability, chemical reactivity, or compatibility with organic polymers. Such functionalized nanoparticles or flat surfaces are crucial in the development of advanced materials for catalysis, sensors, and protective coatings. academie-sciences.frnih.gov The ability to create well-defined, self-assembled monolayers using phosphonic acids provides a high degree of control over the final properties of the modified material. andreas-brinkmann.net

Future Research Directions and Unanswered Questions Regarding 2,6 Dichlorobenzylphosphonic Acid

Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches

The current synthesis of 2,6-Dichlorobenzylphosphonic acid, while effective, presents opportunities for improvement, particularly in the context of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic routes.

Undiscovered Synthetic Pathways:

The exploration of novel synthetic methodologies could lead to higher yields, reduced costs, and access to a wider range of derivatives. Electrosynthesis, for instance, offers a promising alternative to traditional chemical oxidation and reduction reactions. nih.govnih.govacs.org By utilizing electrochemical methods, it may be possible to achieve cleaner conversions with fewer reagents and byproducts. nih.govnih.govacs.org Another area of interest is the use of organometallic catalysis, which could enable more precise and selective bond formations. researchgate.net

Green Chemistry Approaches:

Adhering to the principles of green chemistry is paramount for modern chemical synthesis. nih.govhuarenscience.comdiva-portal.orgathensjournals.gr For this compound, this entails:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. huarenscience.comsynthiaonline.com

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more benign alternatives. nih.govhuarenscience.com The use of water as a solvent or solvent-free reaction conditions should be investigated. nih.gov

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources rather than petrochemical sources. huarenscience.comathensjournals.gr

Catalysis: Employing catalytic reagents in small amounts instead of stoichiometric reagents to reduce waste. nih.govhuarenscience.com Biocatalysis, using enzymes to perform specific chemical transformations, presents a particularly attractive green option. huarenscience.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Electrosynthesis | Reduced reagent use, milder reaction conditions, potential for high selectivity. nih.govnih.gov | Optimization of electrode materials, electrolytes, and reaction conditions. |

| Organometallic Catalysis | High efficiency and selectivity in bond formation. researchgate.net | Development of novel catalysts, understanding reaction mechanisms. |

| Biocatalysis | High specificity, mild reaction conditions, environmentally friendly. huarenscience.com | Identification and engineering of suitable enzymes, optimization of reaction parameters. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, and cleaner reactions. athensjournals.gr | Determining optimal microwave parameters and solvent systems. |

Deeper Elucidation of Complex Molecular Mechanisms through Advanced Biophysical and Computational Techniques

A comprehensive understanding of how this compound interacts with its biological targets at a molecular level is crucial for its further development. The application of advanced biophysical and computational methods will be instrumental in this endeavor.

Advanced Biophysical Techniques:

X-ray Crystallography: Obtaining high-resolution crystal structures of this compound in complex with its target enzymes can provide a detailed picture of the binding site and the key interactions involved. This has been successfully applied to other phosphonates like 2-aminoindane-2-phosphonic acid (AIP). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to study the solution-state structure and dynamics of the compound and its complexes, offering insights that are complementary to solid-state crystallographic data. researchgate.net

Isothermal Titration Calorimetry (ITC): ITC can directly measure the thermodynamic parameters of binding, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction.

Computational Techniques:

Molecular Docking: This technique can predict the preferred orientation of this compound when bound to a receptor, helping to rationalize its biological activity. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the binding process and the conformational changes that occur in both the ligand and the protein upon binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: These hybrid methods can be used to model the enzymatic reaction mechanisms and the role of the phosphonate (B1237965) inhibitor with high accuracy.

Identification of Novel Biological Targets beyond Current Enzyme Inhibition Studies

While the inhibitory effects of this compound on certain enzymes are known, its full biological activity profile is likely broader. Future research should aim to identify novel biological targets. The diverse biological activities of other phosphonate-containing compounds, including antiviral and anticancer properties, suggest that this compound may have untapped therapeutic potential. researchgate.net

A systematic approach to target identification could involve:

Chemical Proteomics: Utilizing affinity-based probes derived from this compound to isolate and identify its protein binding partners from cell lysates.

Phenotypic Screening: Testing the compound in a variety of cell-based assays that represent different disease states to uncover unexpected biological activities.

Computational Target Prediction: Using computational algorithms to screen the entire human proteome for proteins that are likely to bind to this compound based on structural and chemical similarity to known ligands.

Rational Design and Synthesis of Highly Specific and Potent Derivatives based on SAR Insights

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and development. drugdesign.org By systematically modifying the chemical structure of this compound and evaluating the biological activity of the resulting derivatives, a detailed SAR can be established. molaid.comnih.govmdpi.comnih.govmdpi.com This knowledge can then be used to rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Key areas for structural modification could include:

Substitution on the Phenyl Ring: Introducing different substituents at various positions on the dichlorophenyl ring to probe the effects on binding affinity and selectivity.

Modification of the Phosphonic Acid Group: Esterification or amidation of the phosphonic acid moiety could lead to prodrugs with improved cell permeability.

Alterations to the Benzyl (B1604629) Linker: Varying the length and rigidity of the linker between the phenyl ring and the phosphonic acid group.

The following table outlines a potential SAR-guided design strategy:

| Structural Modification | Rationale | Desired Outcome |

| Varying substituents on the phenyl ring | To explore the electronic and steric requirements of the binding pocket. | Increased potency and selectivity. |

| Bioisosteric replacement of the phosphonic acid | To improve pharmacokinetic properties such as oral bioavailability. | Enhanced drug-like properties. |

| Conformational constraint of the molecule | To lock the molecule into its bioactive conformation and reduce off-target effects. | Improved affinity and reduced side effects. |

Emerging Applications in Novel Material Systems and Chemical Technologies

The unique chemical properties of this compound may lend themselves to applications beyond the biological realm. The phosphonic acid group is known for its ability to strongly adsorb onto metal oxide surfaces, making it a candidate for use in materials science.

Potential emerging applications include:

Surface Modification: Modifying the surfaces of metals and metal oxides to impart new properties such as corrosion resistance, hydrophobicity, or biocompatibility.

Nanoparticle Functionalization: Capping and functionalizing nanoparticles to improve their stability and dispersibility in various media.

Polymer Chemistry: Incorporating the phosphonate moiety into polymers to create materials with enhanced flame retardancy or metal-chelating properties.

Chemical Sensors: Designing sensors where the binding of an analyte to a this compound-functionalized surface leads to a detectable signal.

Further research is needed to explore these potential applications and to fully characterize the performance of this compound in these novel contexts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。